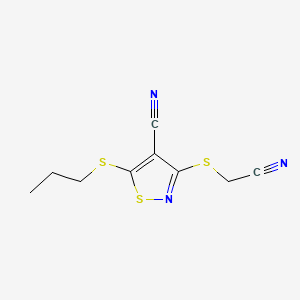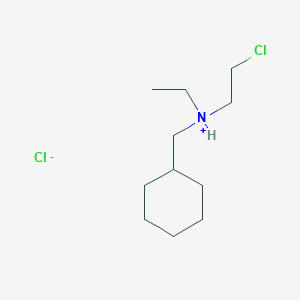
2-chloroethyl-(cyclohexylmethyl)-ethylazanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloroethyl-(cyclohexylmethyl)-ethylazanium;chloride is a quaternary ammonium compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloroethyl group, a cyclohexylmethyl group, and an ethylazanium group, making it a versatile chemical entity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl-(cyclohexylmethyl)-ethylazanium;chloride typically involves the reaction of cyclohexylmethylamine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or distillation, to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
2-chloroethyl-(cyclohexylmethyl)-ethylazanium;chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
科学的研究の応用
2-chloroethyl-(cyclohexylmethyl)-ethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical studies to investigate cellular processes and interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals, surfactants, and other industrial products.
作用機序
The mechanism of action of 2-chloroethyl-(cyclohexylmethyl)-ethylazanium;chloride involves its interaction with cellular components and molecular targets. The compound can disrupt cellular membranes, leading to cell lysis and death. It can also interfere with enzymatic activities and metabolic pathways, resulting in various biological effects. The specific molecular targets and pathways involved depend on the context of its application.
類似化合物との比較
2-chloroethyl-(cyclohexylmethyl)-ethylazanium;chloride can be compared with other quaternary ammonium compounds, such as:
Benzalkonium Chloride: Known for its antimicrobial properties and use in disinfectants.
Cetyltrimethylammonium Bromide: Commonly used as a surfactant and in biochemical research.
Tetrabutylammonium Chloride: Used as a phase-transfer catalyst in organic synthesis.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it suitable for a wide range of applications.
特性
CAS番号 |
21658-44-6 |
|---|---|
分子式 |
C11H23Cl2N |
分子量 |
240.21 g/mol |
IUPAC名 |
2-chloroethyl-(cyclohexylmethyl)-ethylazanium;chloride |
InChI |
InChI=1S/C11H22ClN.ClH/c1-2-13(9-8-12)10-11-6-4-3-5-7-11;/h11H,2-10H2,1H3;1H |
InChIキー |
FMEZCTBVOVYQIS-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CCCl)CC1CCCCC1.[Cl-] |
関連するCAS |
3772-64-3 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


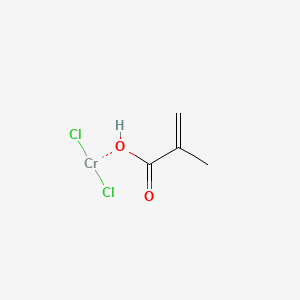

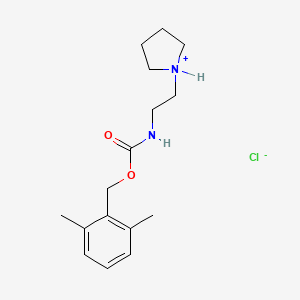

![4,4'-(Vinylene)bis[3-sulfobenzenediazonium]dichloride](/img/structure/B13739499.png)

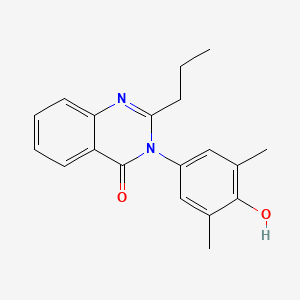

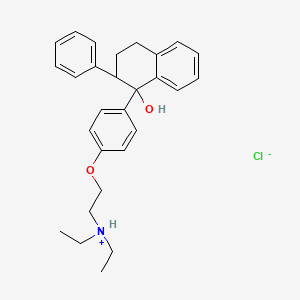
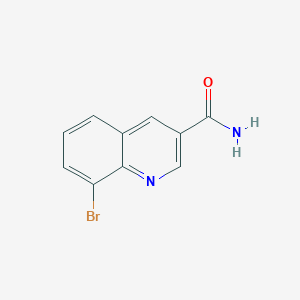
![2-[2-ethyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13739526.png)

![5-[3-[5-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide](/img/structure/B13739546.png)
